molecular formula C13H21O4P B14705166 Diethyl [ethoxy(phenyl)methyl]phosphonate CAS No. 13676-09-0

Diethyl [ethoxy(phenyl)methyl]phosphonate

Cat. No.: B14705166
CAS No.: 13676-09-0
M. Wt: 272.28 g/mol
InChI Key: HLYDPWKCSXLNEP-UHFFFAOYSA-N
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Description

Diethyl [ethoxy(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two ethoxy groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [ethoxy(phenyl)methyl]phosphonate can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This reaction typically requires a catalyst and can be performed under microwave irradiation to improve yields and reduce reaction times .

Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is applicable for the synthesis of pharmaceutically relevant compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using catalysts such as palladium or copper. These reactions can be performed under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [ethoxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. These reactions are typically performed under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .

Mechanism of Action

The mechanism of action of diethyl [ethoxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This mechanism is particularly relevant in its use as an enzyme inhibitor and in the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [ethoxy(phenyl)methyl]phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry .

Properties

CAS No.

13676-09-0

Molecular Formula

C13H21O4P

Molecular Weight

272.28 g/mol

IUPAC Name

[diethoxyphosphoryl(ethoxy)methyl]benzene

InChI

InChI=1S/C13H21O4P/c1-4-15-13(12-10-8-7-9-11-12)18(14,16-5-2)17-6-3/h7-11,13H,4-6H2,1-3H3

InChI Key

HLYDPWKCSXLNEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

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